[5-(aminomethyl)furan-2-yl]boronic acid
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Overview
Description
[5-(aminomethyl)furan-2-yl]boronic acid: is an organoboron compound that features a furan ring substituted with an aminomethyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(aminomethyl)furan-2-yl]boronic acid typically involves the functionalization of a furan ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated furan derivative with an aminomethylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of water and an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(aminomethyl)furan-2-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like sodium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives, depending on the coupling partner used.
Scientific Research Applications
[5-(aminomethyl)furan-2-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(aminomethyl)furan-2-yl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The aminomethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Furylboronic acid: Similar structure but lacks the aminomethyl group.
5-Formylfuran-2-boronic acid: Contains a formyl group instead of an aminomethyl group.
2-Formylfuran-5-boronic acid: Another derivative with a formyl group at a different position.
Uniqueness
The presence of both the aminomethyl and boronic acid groups in [5-(aminomethyl)furan-2-yl]boronic acid makes it unique compared to other furan derivatives. This dual functionality allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
[5-(aminomethyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMLQCIJISNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CN)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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